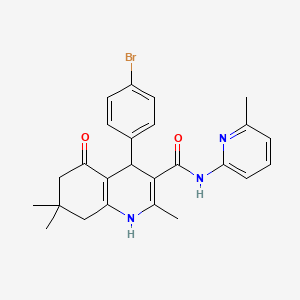![molecular formula C21H16N2O5 B4966229 3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate, commonly known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is often used to label proteins, peptides, and other biomolecules. NBD-Cl is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying biological processes.
作用機序
The mechanism of action of NBD-Cl involves the covalent attachment of the dye to specific amino acid residues in proteins and peptides. The covalent attachment of NBD-Cl alters the fluorescence properties of the molecule, allowing researchers to monitor changes in protein conformation and activity.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes without interfering with normal cellular function. However, the covalent attachment of NBD-Cl to proteins and peptides can alter their activity, and researchers must carefully control the concentration and exposure time of the dye to minimize these effects.
実験室実験の利点と制限
The advantages of using NBD-Cl in lab experiments include its high sensitivity, ability to label specific amino acid residues, and minimal biochemical and physiological effects on cells and tissues. However, the limitations of NBD-Cl include its potential to alter protein activity and the need for careful control of concentration and exposure time.
将来の方向性
For the use of NBD-Cl in scientific research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging experiments, and the integration of NBD-Cl with other imaging techniques such as electron microscopy and X-ray crystallography. Additionally, the use of NBD-Cl in drug discovery and development may provide new insights into the mechanisms of action of therapeutic compounds.
合成法
NBD-Cl can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitrophenylamine with 4-biphenylcarboxylic acid. The resulting compound is then acetylated to produce NBD-Cl. The purity of the compound is crucial for its effectiveness in scientific research, and several purification steps are often required to obtain a high-quality product.
科学的研究の応用
NBD-Cl is widely used in scientific research as a fluorescent probe to label proteins, peptides, and other biomolecules. The fluorescent properties of NBD-Cl make it an ideal tool for studying biological processes such as protein folding, protein-protein interactions, and enzyme kinetics. NBD-Cl can also be used to study the structure and function of membranes and lipids.
特性
IUPAC Name |
[4-[3-[(4-nitrophenyl)carbamoyl]phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-14(24)28-20-11-5-15(6-12-20)16-3-2-4-17(13-16)21(25)22-18-7-9-19(10-8-18)23(26)27/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLGRHVRVTVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)